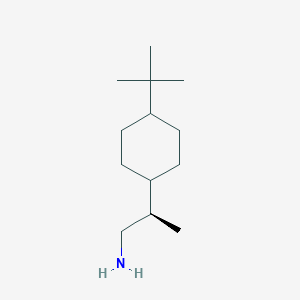
(2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine, also known as tBuCHAMP, is a chiral amine that has gained attention in recent years due to its potential applications in various scientific research fields. This compound displays unique properties that make it useful for studies in areas such as organic synthesis, catalysis, and medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine is not fully understood. However, it is believed to act as a chiral auxiliary or ligand by interacting with other molecules in a stereoselective manner. This interaction can lead to the formation of chiral products with high enantiomeric purity.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine. However, it has been reported to display low toxicity and good biocompatibility, making it a potential candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine is its ability to selectively form chiral products with high enantiomeric purity. This makes it a valuable tool for studies in various scientific research fields. However, one limitation is its relatively high cost compared to other chiral auxiliaries and ligands.
Direcciones Futuras
There are several future directions for the use of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine in scientific research. One potential application is in the synthesis of chiral pharmaceuticals and natural products. Another direction is in the development of new catalytic systems for the enantioselective synthesis of various compounds. Additionally, (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine could be explored for use in biomedical applications, such as drug delivery and tissue engineering.
Conclusion:
In conclusion, (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine is a chiral amine that displays unique properties that make it useful for studies in various scientific research fields. Its ability to selectively form chiral products with high enantiomeric purity makes it a valuable tool for organic synthesis, catalysis, and medicinal chemistry. While there is limited information on its biochemical and physiological effects, (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine has been reported to display low toxicity and good biocompatibility, making it a potential candidate for use in biomedical applications. With several future directions for its use in scientific research, (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine is a compound worth exploring further.
Métodos De Síntesis
The synthesis of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine involves the reaction of tert-butylcyclohexylamine with (R)-1-(2-bromoethyl)-2-methylpyrrolidine. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
TBuCHAMP has been used in various scientific research fields due to its unique properties. In organic synthesis, it has been used as a chiral auxiliary for the asymmetric synthesis of various compounds, including amino acids and alkaloids. In catalysis, it has been used as a ligand for the enantioselective hydrogenation of ketones and imines. In medicinal chemistry, it has been used as a building block for the synthesis of potential drug candidates.
Propiedades
IUPAC Name |
(2R)-2-(4-tert-butylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h10-12H,5-9,14H2,1-4H3/t10-,11?,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGRFVDJLANML-UNXYVOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

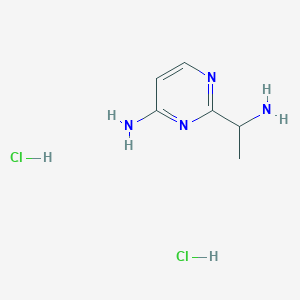
![N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2528164.png)


![3-[[5-[(2-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2528173.png)
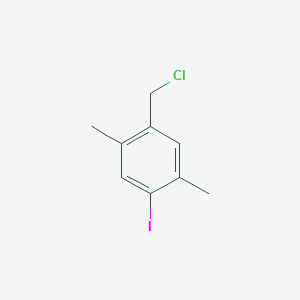
![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2528175.png)
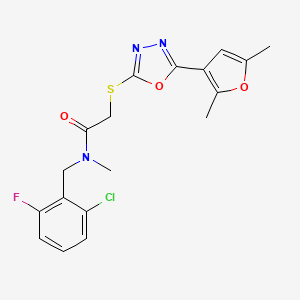
![9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2528179.png)
![2-Chloro-N-[1-(1-methyltetrazol-5-yl)piperidin-4-yl]propanamide](/img/structure/B2528180.png)
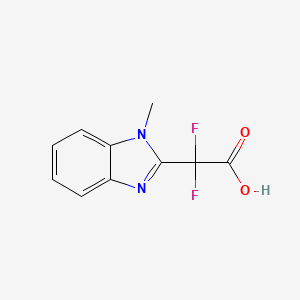
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone](/img/structure/B2528183.png)
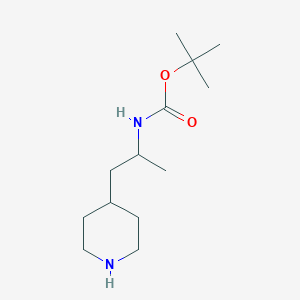
![17-(4-Nitrophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2528185.png)